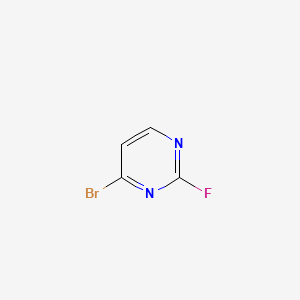

4-Bromo-2-fluoropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZPTSCEFXRIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693380 | |

| Record name | 4-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-22-9 | |

| Record name | 4-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluoropyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-fluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties, arising from the presence of a pyrimidine core substituted with both a bromine and a fluorine atom, make it a versatile intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative fluorine atom, activates the molecule for various chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safe handling of this compound, intended to be an essential resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

| Property | Value | Source/Comment |

| CAS Number | 1209458-22-9 | |

| Molecular Formula | C₄H₂BrFN₂ | |

| Molecular Weight | 176.98 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from supplier information. |

| Melting Point | ~92 °C | [1] |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Soluble in many common organic solvents such as DMSO, methanol, and dichloromethane. | Inferred from its use in various organic reactions and the properties of similar compounds.[2] |

| XLogP3 | 1.7 | Predicted value, indicating moderate lipophilicity.[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the direct bromination of a fluorinated pyrimidine precursor being a common approach.

General Synthetic Approach: Electrophilic Bromination

The most direct route to this compound involves the electrophilic bromination of 2-fluoropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituent directs the bromination to the C-4 position.

Caption: General scheme for the synthesis of this compound.

Exemplary Synthetic Protocol

The following is a representative, non-validated protocol based on general procedures for the bromination of pyrimidines.[4] Note: This protocol should be optimized and validated in a laboratory setting.

Materials:

-

2-Fluoropyrimidine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-fluoropyrimidine (1.0 eq) in glacial acetic acid.

-

Heat the solution to 125-135 °C.

-

Slowly add bromine (1.1 eq) dropwise to the heated solution.

-

Maintain the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

-

Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Reactivity and Synthetic Applications

This compound is a versatile building block due to the differential reactivity of its two halogen substituents. The fluorine atom at the C-2 position and the bromine atom at the C-4 position are both susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom can also participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack. Generally, in such systems, the order of leaving group ability is F > Cl > Br > I. This suggests that the fluorine at the C-2 position might be more reactive towards nucleophiles. However, the precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Possible outcomes of nucleophilic aromatic substitution.

Exemplary Protocol for Amination (based on a similar substrate): [5]

Materials:

-

This compound

-

Amine (e.g., Morpholine, 1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-4 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds.

Caption: Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling (General Procedure): [6][7][8]

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electronegative nitrogen atoms, the fluorine, and the bromine.

-

H-5: Expected to be a doublet, downfield due to the adjacent bromine and nitrogen.

-

H-6: Expected to be a doublet, coupled to H-5.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atoms attached to the halogens (C-2 and C-4) will show characteristic splitting due to coupling with the ¹⁹F nucleus.

Mass Spectrometry (Predicted)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[9][10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-F and C-Br stretching vibrations.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=N and C=C ring stretching.

-

~1250-1000 cm⁻¹: C-F stretching.

-

~700-500 cm⁻¹: C-Br stretching.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards (based on similar compounds): [1]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation/damage.

-

May cause respiratory irritation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its distinct reactivity profile, with two addressable halogenated positions, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization. As with any chemical, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) before use and to perform thorough risk assessments for all experimental procedures.

References

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H2BrFN2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

-

National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

University of Cambridge. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). List of band assignments for FTIR spectra. Retrieved from [Link]

-

http:/ /ejournal.upi. edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PubChemLite - this compound (C4H2BrFN2) [pubchemlite.lcsb.uni.lu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Bromo-2-fluoropyrimidine: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of 4-Bromo-2-fluoropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering practical insights and detailed protocols to empower your research endeavors.

Core Molecular Attributes of this compound

This compound is a di-halogenated pyrimidine that has garnered significant attention in medicinal chemistry due to its versatile reactivity, enabling the strategic introduction of various functionalities into target molecules.

Structure and Molecular Weight

The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position.

Caption: 2D Structure of this compound.

The presence of two different halogens on the electron-deficient pyrimidine ring imparts distinct reactivity to each position, which is a key feature exploited in synthetic chemistry.

A summary of its key molecular identifiers and properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrFN₂ | [1] |

| Molecular Weight | 176.97 g/mol | [1][2] |

| CAS Number | 1209458-22-9 | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | ~92 °C | [4] |

| Purity | Typically ≥95% | [2][3] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the direct bromination of a 2-fluoropyrimidine precursor. This method is favored for its straightforwardness and efficiency.[4] The fluorine substituent at the 2-position influences the regioselectivity of the subsequent bromination reaction.[4]

Experimental Protocol: Bromination of 2-Fluoropyrimidine

This protocol describes a common method for the synthesis of this compound.

Materials:

-

2-Fluoropyrimidine

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Standard laboratory glassware for reactions at elevated temperatures

-

Ice bath

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve 2-fluoropyrimidine in glacial acetic acid.

-

Heating: Heat the mixture to a temperature between 125 °C and 135 °C with constant stirring.[4]

-

Bromine Addition: Once the desired temperature is reached, add molecular bromine dropwise to the reaction mixture over a period of 30 to 90 minutes. The rate of addition should be carefully controlled to maintain a steady reaction.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 125-135 °C for an additional 2 to 6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into crushed ice to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield pure this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-fluorine bond. This allows for selective functionalization at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting this compound with boronic acids or their esters. This reaction is instrumental in synthesizing bi-aryl and heteroaryl-aryl structures.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position of the pyrimidine ring.[5]

General Protocol for Buchwald-Hartwig Amination:

-

Catalyst Pre-formation: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Reaction: Heat the sealed tube with stirring at a temperature typically between 80 °C and 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The desired N-substituted 2-fluoro-4-aminopyrimidine is then purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors for cancer therapy.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, especially effective in patients with BRCA1/2 mutations.[6][7] The pyrimidine scaffold is a common feature in many PARP inhibitors. While direct synthesis examples starting from this compound are proprietary and often found in patent literature, the synthetic strategies outlined above are directly applicable. For instance, the pyrimidine core can be elaborated through Suzuki or Buchwald-Hartwig reactions to introduce the necessary pharmacophoric elements to bind to the PARP active site. The general structure of many PARP inhibitors involves a heterocyclic core, which can be derived from this compound, linked to other aromatic or aliphatic moieties.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is best obtained from a certificate of analysis from a supplier, typical chemical shifts are informative.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR will display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens will show characteristic chemical shifts and coupling with fluorine.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet, and its chemical shift is indicative of the electronic environment of the fluorine atom on the pyrimidine ring.[8][9][10]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[3][11] It should be stored in a well-ventilated place, with the container tightly closed and in a dry environment, typically at 2-8 °C.[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its distinct reactivity profile allows for selective functionalization, making it a key component in the synthesis of complex, biologically active molecules, most notably in the development of targeted cancer therapies like PARP inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development.

References

-

Chemsrc. (2025, August 22). 4-Bromo-2-pyridinecarboxamide | CAS#:62150-46-3. Retrieved from [Link]

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

-

PubMed. (2022, May 1). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Retrieved from [Link]

-

PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

Prode Properties. (n.d.). 5-Bromo-2-fluoropyrimidine (CAS 62802-38-4) Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

-

PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]

-

PubMed. (2020, December 4). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1209458-22-9 this compound AKSci 9316BB [aksci.com]

- 3. This compound [sigmaaldrich.com]

- 4. Buy this compound | 1209458-22-9 [smolecule.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biophysics.org [biophysics.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoropyrimidine

Abstract: 4-Bromo-2-fluoropyrimidine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are paramount for its effective use in drug development and synthetic applications. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide and a methodological framework for researchers. It details the theoretical basis for the predicted spectral data, provides field-proven protocols for data acquisition, and emphasizes the scientific rationale behind each analytical step, ensuring a robust and verifiable characterization workflow.

Introduction: The Analytical Imperative for this compound

This compound (C₄H₂BrFN₂) is a disubstituted pyrimidine ring system. The strategic placement of a fluorine atom and a bromine atom makes it a versatile synthetic intermediate. The fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the bromine is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential, site-selective modifications, making it a valuable scaffold in the synthesis of complex molecular architectures.

Given its role as a foundational precursor, verifying the identity and purity of this compound is a critical first step in any research endeavor. Spectroscopic analysis provides a definitive molecular fingerprint. This guide explains how to acquire and interpret the essential NMR, MS, and IR data required for its comprehensive characterization.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This effect, combined with the inductive withdrawal of the fluorine and bromine substituents, leads to a significant downfield shift for the ring protons and carbons.

| Analysis | Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Rationale & Interpretation |

| ¹H NMR | H6 | ~8.6 - 8.8 | Doublet (d) | JH6-H5 ≈ 5.0 Hz | H6 is adjacent to a ring nitrogen (N1) and is deshielded. It is coupled only to H5. |

| H5 | ~7.5 - 7.7 | Doublet of doublets (dd) | JH5-H6 ≈ 5.0 Hz, JH5-F ≈ 3.5 Hz | H5 is coupled to H6 and also shows a smaller long-range coupling to the fluorine atom at C2 (meta-coupling). | |

| ¹³C NMR | C2 | ~160 - 165 | Doublet (d) | ¹JC2-F ≈ 240-260 Hz | Carbon directly attached to fluorine shows a very large one-bond coupling constant.[1] |

| C4 | ~125 - 130 | Singlet or Broad Singlet | - | Carbon attached to bromine is significantly deshielded but shows no major couplings. | |

| C5 | ~118 - 122 | Doublet (d) | ³JC5-F ≈ 4-6 Hz | This carbon shows a smaller three-bond coupling to the fluorine atom. | |

| C6 | ~155 - 160 | Doublet (d) | ²JC6-F ≈ 15-20 Hz | This carbon is adjacent to a nitrogen and shows a two-bond coupling to fluorine. | |

| ¹⁹F NMR | F2 | ~ -65 to -85 | Singlet or Broad Singlet | - | The chemical shift for fluorine on an aromatic heterocyclic ring typically falls in this range, referenced to CFCl₃.[2][3] |

Causality Behind Experimental Choices in NMR

-

Choice of Solvent: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) is a good first choice. However, if the compound has limited solubility, or if exchangeable protons were present, Dimethyl sulfoxide-d₆ (DMSO-d₆) would be a suitable alternative.[4]

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the doublet of doublets for H5 and accurately measuring the C-F coupling constants in the ¹³C spectrum.[5]

-

Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. However, for fluorinated compounds, C-F coupling persists, providing valuable structural information.[1]

Self-Validating Experimental Protocol for NMR Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, MS is particularly useful for confirming the presence of bromine due to its characteristic isotopic signature.

Predicted Mass Spectral Data

The analysis is based on Electron Ionization (EI), a common technique that induces fragmentation.[6]

| Parameter | Predicted Value (m/z) | Rationale & Interpretation |

| Molecular Formula | C₄H₂BrFN₂ | - |

| Monoisotopic Mass | 175.9385 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). |

| Molecular Ion [M]⁺• | 176 & 178 | The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] |

| Major Fragment 1 | 97 | Corresponds to the loss of a bromine radical ([M - Br]⁺). This is a common initial fragmentation for bromo-aromatic compounds. |

| Major Fragment 2 | 70 | Corresponds to the subsequent loss of hydrogen cyanide ([M - Br - HCN]⁺) from the pyrimidine ring, a characteristic fragmentation pathway for nitrogen heterocycles.[6] |

Predicted Fragmentation Pathway

The high-energy electrons in an EI source will knock an electron off the molecule to form a radical cation (M⁺•). This energetically unstable ion will then fragment.

Caption: Predicted EI-MS fragmentation of this compound.

Self-Validating Experimental Protocol for MS Acquisition

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source, a common setup for analyzing small, volatile organic molecules.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Calibration: Before analysis, verify the instrument's mass accuracy and resolution by running a standard calibration compound (e.g., perfluorotributylamine, PFTBA).

-

GC Method Setup:

-

Injector: Set to 250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.[6]

-

Ion Source Temperature: 230°C.[6]

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Confirm the molecular weight and the presence of the 1:1 isotopic doublet at m/z 176/178.

-

Identify fragment ions and compare them to the predicted pathway.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[8]

Predicted IR Absorption Bands

The spectrum of this compound is expected to be dominated by aromatic ring stretches and vibrations of the C-F and C-Br bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Medium - Weak |

| 1600 - 1550 | C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |

| 1550 - 1450 | C=C Ring Stretching | Pyrimidine Ring | Medium - Strong |

| 1250 - 1200 | C-F Stretching | Aryl-Fluoride | Strong |

| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring | Strong |

| 700 - 600 | C-Br Stretching | Aryl-Bromide | Medium - Strong |

Table based on general ranges found in spectroscopic literature.[9][10]

Self-Validating Experimental Protocol for IR Acquisition (KBr Pellet Method)

This method is ideal for obtaining a high-quality solid-state IR spectrum.[9]

-

Material Preparation:

-

Gently grind ~1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add ~100-150 mg of dry, IR-grade potassium bromide (KBr).

-

Thoroughly mix and grind the two powders together until a homogenous, fine powder is obtained. The quality of the final spectrum is highly dependent on achieving a fine, uniform particle size to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet press die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates a well-prepared sample.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Label the major absorption peaks in the spectrum.

-

Compare the observed wavenumbers to the predicted values to confirm the presence of the key functional groups.

-

Conclusion

The structural characterization of this compound is a critical quality control step that relies on the synergistic application of NMR, MS, and IR spectroscopy. While direct experimental data is not prevalent, a robust analytical approach based on established spectroscopic principles allows for its confident identification. ¹H and ¹³C NMR will elucidate the precise connectivity and electronic environment of the core structure, with ¹⁹F NMR confirming the fluorine substituent. Mass spectrometry will verify the molecular weight and the presence of bromine through its distinct isotopic pattern, while IR spectroscopy will confirm the key functional groups. By following the detailed, self-validating protocols outlined in this guide, researchers in drug development and organic synthesis can reliably and reproducibly confirm the structure and purity of this versatile chemical building block, ensuring the integrity of their subsequent scientific investigations.

References

-

Iriepa, I., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies. New Journal of Chemistry. Available at: [Link]

-

Tantawy, H. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

-

The Royal Society of Chemistry (2018). Supporting Information. Available at: [Link]

-

El-Gohary, A. R., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds. PubMed. Available at: [Link]

-

University of Ottawa (n.d.). 19Flourine NMR. Available at: [Link]

-

Dal Poggetto, G., et al. (2021). 19F NMR as a tool in chemical biology. PubMed Central. Available at: [Link]

-

Magritek (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

PubChemLite (n.d.). This compound (C4H2BrFN2). Available at: [Link]

-

Gelman, S. J., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. PubMed Central. Available at: [Link]

-

Compound Interest (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Mary, Y. S., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis. NIH National Library of Medicine. Available at: [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. compoundchem.com [compoundchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-2-fluoropyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA has made it a privileged structure in the development of antimetabolites, kinase inhibitors, and other targeted therapies. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the pursuit of novel and effective pharmaceuticals. Among the myriad of substituted pyrimidines, 4-Bromo-2-fluoropyrimidine has emerged as a particularly versatile and valuable chemical building block. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 1209458-22-9) is a crystalline solid with a molecular formula of C₄H₂BrFN₂ and a molecular weight of 176.98 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. This unique arrangement of halogens imparts a distinct reactivity profile that is central to its utility as a building block.

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the two electronegative halogen substituents. This electronic nature makes the ring susceptible to nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds is a key feature that allows for selective and sequential functionalization.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy.[2] Consequently, the C-Br bond at the 4-position is significantly more reactive in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings compared to the C-F bond at the 2-position.[2] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C-F bond is generally more labile than the C-Br bond, owing to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.[3]

The regioselectivity of reactions on the pyrimidine ring is also a critical consideration. The general order of reactivity for the different positions in palladium-catalyzed cross-coupling reactions is C4(6) > C2 > C5.[2] In nucleophilic aromatic substitution, attack is favored at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen atoms.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the halogenation of a pyrimidine precursor. A common approach involves the bromination of a 2-fluoropyrimidine starting material. The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Key Transformations and Experimental Protocols

The strategic value of this compound lies in its ability to undergo a variety of chemical transformations in a controlled and predictable manner. This section details the most important of these reactions, providing both mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents, while leaving the C-F bond at the 2-position intact for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl and heteroaryl boronic acids or esters with aryl halides.[6] In the case of this compound, this reaction provides a straightforward route to 4-aryl-2-fluoropyrimidines.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[7]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good | [3] |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent | [6] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | [8] |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylpyrimidine intermediates.[9]

Reaction Principle: This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[10]

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).[10]

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 65 | 3-18 | High | [10][11] |

| PdCl₂(CH₃CN)₂ | CuI | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Good | [12] |

| Pd₂(dba)₃/P(t-Bu)₃ | - | K₂CO₃ | Toluene | 100 | 12 | High | [9] |

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines.[13][14] This reaction is particularly valuable for introducing diverse amine functionalities at the 4-position of the pyrimidine ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[15][16]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or t-butanol.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 | 12 | High | [16] |

| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 100 | 12 | High | [15] |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | High | [16] |

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in palladium-catalyzed reactions, the C-F bond at the 2-position is generally more susceptible to nucleophilic aromatic substitution. This orthogonal reactivity allows for a two-step functionalization strategy, where the 4-position is first modified via cross-coupling, followed by SNAr at the 2-position.

Reaction Principle: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient pyrimidine ring at the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring.[3] The stability of the Meisenheimer complex is a key factor in determining the rate of reaction, and the electron-withdrawing nature of the pyrimidine nitrogens and the bromine at C4 enhances this stability.[4][5]

Experimental Protocol: General Procedure for SNAr with Amines

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF, add the amine nucleophile (1.2-2.0 equiv) and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors. The ability to selectively and sequentially functionalize this compound makes it an ideal starting material for the synthesis of libraries of such compounds. For instance, the synthesis of certain B-Raf inhibitors involves the use of pyrimidine-based intermediates.[17]

A general synthetic strategy might involve an initial Suzuki-Miyaura coupling at the 4-position to introduce a key aryl or heteroaryl moiety, followed by a nucleophilic aromatic substitution at the 2-position to append a solubilizing group or a fragment that interacts with a specific region of the kinase active site.

This stepwise approach allows for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined and predictable reactivity, characterized by the orthogonal reactivity of its carbon-bromine and carbon-fluorine bonds, allows for the selective and sequential introduction of a wide range of functional groups. The palladium-catalyzed cross-coupling reactions at the 4-position and nucleophilic aromatic substitution at the 2-position provide a robust platform for the construction of highly substituted pyrimidine scaffolds. As the demand for novel and targeted therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the future of drug discovery.

References

-

Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (URL: [Link])

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: [Link])

- Compounds and compositions as protein kinase inhibitors - Google P

-

A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (URL: [Link])

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (URL: [Link])

-

Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (URL: [Link])

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (URL: [Link])

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (URL: [Link])

- Pyrazolopyrimidine compounds as kinase inhibitors - Google P

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - Semantic Scholar. (URL: [Link])

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC. (URL: [Link])

-

Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed. (URL: [Link])

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

-

A Convenient Procedure for Sonogashira Reactions Using Propyne. (URL: [Link])

-

How to explain regioselectivity in nucleophilic aromatic substitution. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (URL: [Link])

-

The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (URL: [Link])

-

C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. (URL: [Link])

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (URL: [Link])

-

Which bond would be stronger, C−F or C−Cl? - Quora. (URL: [Link])

-

Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? : r/chemhelp - Reddit. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-2-fluoropyrimidine: Sourcing, Safety, and Synthetic Applications

Abstract: 4-Bromo-2-fluoropyrimidine has emerged as a pivotal building block for researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the distinct halogen substituents on the electron-deficient pyrimidine core, offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, critical safety and handling protocols, and its application in key synthetic transformations. We will delve into the mechanistic rationale behind its reactivity in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven, step-by-step protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties & Characterization

This compound is a heterocyclic organic compound whose utility is defined by its specific arrangement of atoms. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the presence of the electronegative fluorine atom at the C2 position and the bromine atom at the C4 position. This electronic profile is the primary driver of its reactivity, particularly towards nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1209458-22-9 | |

| Molecular Formula | C₄H₂BrFN₂ | |

| Molecular Weight | 176.98 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Typically white crystals | |

| Melting Point | ~92 °C | |

| SMILES | C1=CN=C(N=C1Br)F | |

| InChI Key | LKZPTSCEFXRIJZ-UHFFFAOYSA-N |

Commercial Availability and Procurement

For any research program, securing a reliable source of starting materials is paramount. This compound is available from several specialized chemical suppliers. When procuring this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a summary of known commercial sources.

Table 2: Commercial Supplier Information for this compound

| Supplier | Brand | Catalog Number | Purity | Available Quantities |

| CymitQuimica | Apollo Scientific | 54-PC1003386 | 95% | 100 mg, 250 mg |

Note: Availability and product specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.

Safety, Handling, and Storage

3.1. Hazard Assessment

From an expert perspective, based on the known hazards of structurally similar halogenated heterocycles such as 4-Bromo-2-fluoropyridine, it is prudent to handle this compound with a high degree of caution.[2][3] The hazards for the pyridine analogue include acute oral toxicity, skin irritation, serious eye damage, and potential respiratory irritation.[2] Therefore, it is imperative to treat this compound as a hazardous substance.

3.2. Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and tightly sealed safety goggles or a face shield.[3]

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling, even if gloves were worn.[5]

3.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Key Synthetic Applications & Protocols

The strategic placement of two distinct halogens on the pyrimidine ring makes this compound a highly valuable and versatile synthetic intermediate. The fluorine at C2 and bromine at C4 provide orthogonal reactivity, allowing for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring's electron-deficient nature facilitates the attack of nucleophiles.

Causality of Reactivity & Regioselectivity: In SNAr reactions on poly-halogenated pyrimidines, the rate of halogen displacement typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.[6] Furthermore, nucleophilic attack at the C4 (para to a ring nitrogen) or C2 (ortho to both ring nitrogens) positions is electronically favored because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms.[7] For this compound, while both positions are activated, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, leading to the displacement of the bromide. This is attributed to the LUMO coefficient being higher on C4 versus C2.[7]

Protocol 4.1.1: Representative SNAr with an Amine Nucleophile This protocol is a general starting point and must be optimized for the specific nucleophile being used.

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMSO or DMF, to achieve a concentration of approximately 0.2 M with respect to the pyrimidine.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-fluoropyrimidine product.

Suzuki-Miyaura Cross-Coupling

The bromine at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[8] This reaction is exceptionally tolerant of various functional groups, making it a cornerstone of modern synthetic chemistry.[9]

Causality of Reaction Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[10] Phosphine ligands stabilize the palladium center and modulate its reactivity. A base is required to activate the boronic acid in the transmetalation step.[10]

Protocol 4.2.1: Representative Suzuki Coupling with Phenylboronic Acid This protocol is a general starting point and must be optimized for the specific boronic acid being used.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously until the starting material is consumed as determined by LC-MS (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to afford the 4-phenyl-2-fluoropyrimidine product.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination offers a powerful alternative to classical SNAr, especially for less activated or sterically hindered substrates.[11][12] It allows for the coupling of the C4-Br with a wide range of primary and secondary amines under palladium catalysis.[13]

Causality of Reaction Choices: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base.[14] The ligand's steric and electronic properties are crucial for facilitating the key steps of oxidative addition and reductive elimination. Sterically bulky, electron-rich ligands (e.g., biarylphosphines) are often required. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[12]

Protocol 4.3.1: Representative Buchwald-Hartwig Amination with Morpholine This protocol is a general starting point and must be optimized for the specific amine and catalyst system.

-

Reaction Setup: In a glovebox, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XantPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to a dry vial.[15]

-

Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine (e.g., morpholine, 1.2 eq.).

-

Reaction: Seal the vial tightly and heat the mixture to 100 °C with stirring for 12-24 hours.

-

Monitoring: Periodically cool the reaction and check its progress by taking a small aliquot for GC-MS or LC-MS analysis.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the resulting crude material by flash chromatography to isolate the 4-morpholino-2-fluoropyrimidine product.

Analytical Characterization (Predicted)

No publicly available experimental spectra for this compound were identified. However, based on fundamental NMR principles and data from analogous structures like 2-amino-4-bromopyrimidine and 2-bromo-5-fluoropyrimidine, we can predict the key spectral features.[16][17]

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| H6 | ~8.45 | Doublet (d) | ~5.0 | Deshielded by adjacent N1 and ortho C-F group. Coupled to H5. |

| H5 | ~7.30 | Doublet (d) | ~5.0 | Less deshielded than H6. Coupled to H6. |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Rationale |

| C2 | ~165 | Doublet (¹JCF ≈ 240 Hz) | Directly attached to highly electronegative F; large one-bond coupling. |

| C4 | ~135 | Doublet (³JCF ≈ 5 Hz) | Attached to Br; deshielded. Exhibits smaller three-bond coupling to F. |

| C6 | ~160 | Doublet (³JCF ≈ 15 Hz) | Strongly deshielded by adjacent N1 and ortho C-F group. |

| C5 | ~115 | Doublet (²JCF ≈ 35 Hz) | Shielded relative to other ring carbons. Exhibits two-bond coupling to F. |

Mass Spectrometry (MS): In EI-MS, the molecular ion peak (M+) would appear as a characteristic doublet with a 1:1 intensity ratio at m/z 176 and 178, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: Key peaks would include C-H stretching for the aromatic protons (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations for the pyrimidine ring (~1600-1400 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).

References

-

Sharma, V., et al. New Journal of Chemistry Supporting Information. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-